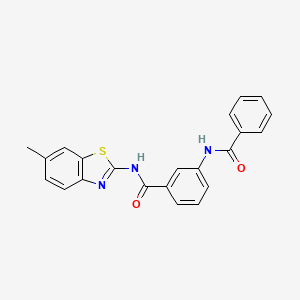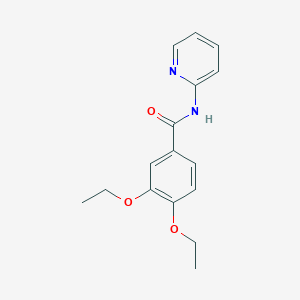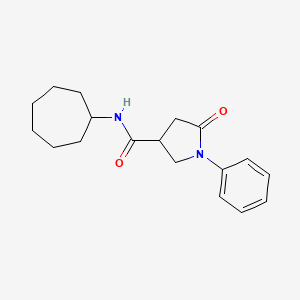![molecular formula C20H20N4O3S B14960641 4-phenyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide](/img/structure/B14960641.png)
4-phenyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenyl-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}butanamide is a complex organic compound with the molecular formula C20H20N4O3S It is characterized by the presence of a phenyl group, a pyrimidinylsulfamoyl group, and a butanamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}butanamide typically involves multi-step organic reactions. One common approach is the reaction of 4-aminobenzene sulfonamide with pyrimidine-2-carboxylic acid under specific conditions to form the pyrimidinylsulfamoyl intermediate. This intermediate is then reacted with 4-phenylbutanoyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
4-Phenyl-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide or pyrimidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
4-Phenyl-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}butanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory and anticancer agent.
Biology: It is used in research related to enzyme inhibition and protein binding studies.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The exact mechanism of action of 4-Phenyl-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}butanamide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors. The sulfonamide group may play a crucial role in binding to active sites, while the pyrimidine moiety could be involved in hydrogen bonding or π-π interactions with target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Phenyl-N-{4-[(pyrimidin-2-yl)amino]phenyl}butanamide
- 4-Phenyl-N-{4-[(pyrimidin-2-yl)thio]phenyl}butanamide
- 4-Phenyl-N-{4-[(pyrimidin-2-yl)oxy]phenyl}butanamide
Uniqueness
4-Phenyl-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}butanamide is unique due to the presence of the sulfonamide group, which imparts specific chemical and biological properties. This group enhances the compound’s ability to interact with biological targets and may contribute to its potential therapeutic effects.
Propiedades
Fórmula molecular |
C20H20N4O3S |
|---|---|
Peso molecular |
396.5 g/mol |
Nombre IUPAC |
4-phenyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide |
InChI |
InChI=1S/C20H20N4O3S/c25-19(9-4-8-16-6-2-1-3-7-16)23-17-10-12-18(13-11-17)28(26,27)24-20-21-14-5-15-22-20/h1-3,5-7,10-15H,4,8-9H2,(H,23,25)(H,21,22,24) |
Clave InChI |
ZQSAXJFAPXRMTE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(5-Tert-butyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl acetate](/img/structure/B14960565.png)
![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B14960566.png)

![5-methyl-3-phenyl-N-[4-(propylsulfamoyl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B14960579.png)
![3-cyclohexyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide](/img/structure/B14960586.png)
![N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-3,4-diethoxybenzamide](/img/structure/B14960589.png)



![[(2,5-Dimethylphenyl)sulfamoyl]dimethylamine](/img/structure/B14960610.png)

![4-[(3-Fluorophenyl)carbamoyl]phenyl acetate](/img/structure/B14960614.png)

